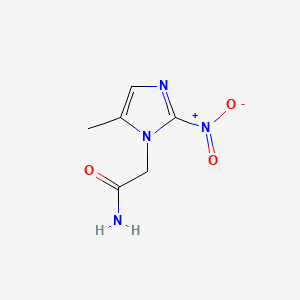

Imidazole-1-acetamide, 5-methyl-2-nitro-

Description

Contextualization of Nitroimidazole Derivatives in Contemporary Chemical Sciences

Nitroimidazole derivatives are a class of organic compounds characterized by an imidazole (B134444) ring substituted with at least one nitro group. jocpr.comresearchgate.net This structural feature is central to their diverse chemical and biological activities. Historically, nitroimidazoles have been extensively investigated for their therapeutic potential, particularly as antimicrobial and antiprotozoal agents. jocpr.comresearchgate.netjocpr.com Compounds such as metronidazole (B1676534) and benznidazole (B1666585) are well-established drugs that underscore the medicinal importance of the nitroimidazole scaffold. nih.gov

The chemical reactivity of nitroimidazoles is largely dictated by the electron-withdrawing nature of the nitro group, which influences the aromaticity and reactivity of the imidazole ring. The position of the nitro group (e.g., at the 2, 4, or 5-position) significantly impacts the molecule's electronic properties and, consequently, its biological mechanism of action. jocpr.com In many biological applications, the nitro group can undergo bioreduction in hypoxic (low oxygen) environments, leading to the formation of reactive radical species that can interact with cellular macromolecules. This property has been a key focus in the development of hypoxia-selective drugs and imaging agents. rsc.orgresearchgate.net

Significance of the Imidazole-1-acetamide, 5-methyl-2-nitro- Scaffold for Fundamental Chemical Inquiry

While extensive research exists for the broader class of nitroimidazoles, specific and detailed scientific literature focusing exclusively on Imidazole-1-acetamide, 5-methyl-2-nitro- is limited in the public domain. However, an analysis of its constituent parts—a 5-methyl-2-nitroimidazole core linked to an acetamide (B32628) group at the N1 position—allows for a theoretical exploration of its potential significance.

The 2-nitroimidazole (B3424786) moiety is a well-known bioreductive group. rsc.orgresearchgate.net The presence of a methyl group at the 5-position can influence the compound's lipophilicity and steric profile, which may, in turn, affect its solubility, membrane permeability, and interaction with biological targets.

The acetamide linkage at the N1 position introduces a functional group that can participate in hydrogen bonding and can be a site for further chemical modification. The synthesis of related 2-nitroimidazole acetamide derivatives has been reported in the literature, often involving the acylation of a 2-nitroimidazole-containing amine precursor. nih.govnih.gov For instance, the synthesis of N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18F]FBNA) was achieved through a multi-step process starting from 2-nitroimidazole. nih.gov A general synthetic approach to such compounds often involves the initial alkylation of the nitroimidazole ring followed by functional group manipulations to introduce the acetamide moiety.

The unique combination of the 5-methyl-2-nitroimidazole core with the N1-acetamide linker in Imidazole-1-acetamide, 5-methyl-2-nitro- presents a scaffold with potential for investigation in various areas of chemical research. Its structure suggests possibilities for creating libraries of novel compounds for screening in medicinal chemistry or for use as a building block in the synthesis of more complex molecules. Further empirical studies are necessary to fully elucidate the specific chemical properties and potential applications of this particular compound.

Properties

CAS No. |

23571-55-3 |

|---|---|

Molecular Formula |

C6H8N4O3 |

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2-(5-methyl-2-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C6H8N4O3/c1-4-2-8-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |

InChI Key |

DUCVVHZXMUEXPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1CC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Imidazole-1-acetamide, 5-methyl-2-nitro-

The synthesis of Imidazole-1-acetamide, 5-methyl-2-nitro- is a multi-step process that involves the initial construction and functionalization of the imidazole (B134444) ring, followed by the regioselective introduction of the nitro, methyl, and acetamide (B32628) groups. A key precursor in this synthesis is 2-methyl-5-nitro-1H-imidazole.

Strategies for Imidazole Ring Construction and Functionalization

The imidazole core of the target molecule is typically pre-formed. The synthesis starts with a commercially available or readily synthesized substituted imidazole, such as 2-methylimidazole (B133640). The critical functionalization of this starting material is the introduction of a nitro group.

Regioselective Introduction of Nitro, Methyl, and Acetamide Moieties

The regioselective introduction of the various functional groups is a critical aspect of the synthesis. The methyl group is already present in the starting material, 2-methylimidazole. The nitro group is introduced at the 5-position through an electrophilic nitration reaction. Finally, the acetamide moiety is introduced at the N1 position of the imidazole ring via an N-alkylation reaction.

Synthesis from Key Precursors and Building Blocks

A plausible and commonly employed synthetic route to Imidazole-1-acetamide, 5-methyl-2-nitro- is outlined below. This pathway commences with the nitration of 2-methylimidazole to form the key intermediate, 2-methyl-5-nitro-1H-imidazole. This intermediate is then subjected to N-alkylation to introduce the acetamide side chain.

Step 1: Synthesis of 2-methyl-5-nitro-1H-imidazole

The initial step involves the nitration of 2-methylimidazole. This is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction is highly regioselective, yielding the 5-nitro isomer as the major product.

| Reactant | Reagents | Conditions | Product | Yield |

| 2-Methylimidazole | Nitric Acid, Sulfuric Acid | Heating | 2-Methyl-5-nitro-1H-imidazole | Not specified |

Table 1: Synthesis of the key precursor, 2-methyl-5-nitro-1H-imidazole.

Step 2: Synthesis of Imidazole-1-acetamide, 5-methyl-2-nitro-

The second step is the N-alkylation of the synthesized 2-methyl-5-nitro-1H-imidazole with 2-chloroacetamide (B119443). This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The base deprotonates the imidazole ring, forming an imidazolide (B1226674) anion that then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired product.

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield |

| 2-Methyl-5-nitro-1H-imidazole | 2-Chloroacetamide | Potassium Carbonate | Acetonitrile | Heating (e.g., 60°C) | Imidazole-1-acetamide, 5-methyl-2-nitro- | Good to excellent |

Table 2: N-alkylation to form Imidazole-1-acetamide, 5-methyl-2-nitro-. derpharmachemica.comderpharmachemica.com

This regioselective alkylation is favored at the N1 position due to the electronic and steric influences of the substituents on the imidazole ring.

Derivatization and Analog Synthesis

The core structure of Imidazole-1-acetamide, 5-methyl-2-nitro- can be further modified to generate a library of analogs for structure-activity relationship studies. These modifications can be targeted at the core imidazole ring or the N1-acetamide side chain.

Modification of the Imidazole-1-acetamide, 5-methyl-2-nitro- Core Structure

Modifications to the imidazole core are less common once the full structure is assembled. However, in principle, further substitutions on the imidazole ring could be explored, although this might require a different synthetic strategy starting from a more functionalized imidazole precursor.

Strategies for Side-Chain Functionalization (e.g., at N1-acetamide)

The N1-acetamide side chain offers several opportunities for functionalization. The amide nitrogen and the terminal methyl group are potential sites for chemical modification.

Modification of the Amide Group:

The amide bond itself can be hydrolyzed to the corresponding carboxylic acid, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)acetic acid. This carboxylic acid can then be coupled with various amines to generate a diverse range of amide analogs. For instance, a study on a related 2-nitroimidazole (B3424786) derivative, 2-(2-nitro-1H-imidazol-1-yl)acetic acid, demonstrated its successful coupling with 4-fluorobenzylamine (B26447) to produce the corresponding N-substituted acetamide. nih.gov

Functionalization of the Terminal Methyl Group:

Exploration of Fused Imidazole Systems

The synthesis of fused-ring systems from nitroimidazole precursors is a significant area of medicinal chemistry, leading to the development of potent therapeutic agents like Delamanid and Pretomanid. nih.gov While specific examples starting directly from Imidazole-1-acetamide, 5-methyl-2-nitro- are not extensively documented, established synthetic strategies for creating fused heterocycles can be applied to this scaffold.

Common methodologies involve intramolecular cyclization reactions where a reactive group on the N-1 acetamide side chain interacts with a position on the imidazole ring, or vice versa. For instance, derivatives of the acetamide moiety could be designed to facilitate condensation or ring-closing reactions. General approaches for creating fused imidazole systems include:

Intramolecular Nucleophilic Aromatic Substitution (SNA r): A suitably positioned nucleophile on the side chain can displace a leaving group on the imidazole ring, or in some cases, the nitro group itself, to form a new ring. nih.gov

Cyclization Reactions: Precursor molecules can be built upon the imidazole core, which then undergo cyclization to form fused structures such as pyrazole-fused or pyridine-fused imidazoles. airo.co.inrsc.org

Diels-Alder Reactions: This powerful cycloaddition method can be employed to construct complex polycyclic structures fused to the imidazole ring. airo.co.in

Multi-component Reactions: One-pot reactions involving the imidazole derivative, aldehydes, and other components can lead to the formation of complex fused systems like oxazinone-containing nitroimidazoles. zenodo.org

These strategies open pathways to novel bicyclic and polycyclic nitroimidazole compounds, expanding the chemical space for further investigation.

Advanced Chemical Reactions and Functional Group Compatibility

The chemical character of Imidazole-1-acetamide, 5-methyl-2-nitro- is defined by its three main components: the nitroimidazole ring, the nitro group, and the acetamide side chain. Each offers distinct opportunities for chemical modification.

Nucleophilic Substitution Reactions on the Nitroimidazole Moiety

The electron-withdrawing nature of the 2-nitro group significantly influences the reactivity of the imidazole ring, making it susceptible to nucleophilic attack. This enables several types of substitution reactions.

Substitution of a Leaving Group: The most common pathway is Nucleophilic Aromatic Substitution (SNA r), where the nitro group activates a leaving group (typically a halogen) at an adjacent position on the ring. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution. libretexts.org For this to be applied to the target compound, a halogen would first need to be introduced at the C4 or C5 position.

Direct Substitution of the Nitro Group: The nitro group itself can act as a leaving group (nucleofuge), particularly when the aromatic system is sufficiently activated or when powerful nucleophiles are used. Catalyst-free nucleophilic substitution of the nitro group on nitroimidazoles by carbon nucleophiles has been successfully demonstrated in aqueous media. nih.gov This allows for the direct formation of new carbon-carbon bonds on the imidazole core.

Radical-Nucleophilic Substitution (SRN1): Anions derived from nitroimidazoles can also participate in SRN1 reactions with substrates like halogeno-nitroalkanes, providing a pathway for the formation of N-alkyl derivatives through a radical-chain mechanism. rsc.org

The table below summarizes conditions for nucleophilic substitution on related nitroimidazole systems.

| Reaction Type | Substrate Example | Nucleophile/Reagents | Conditions | Product Type |

| SNA r | 2-chloro-1,3,5-trinitrobenzene | Hydroxide (B78521) (OH⁻), Alkoxide (OR⁻) | Not specified | Phenol, Ether derivatives |

| Nitro Group Substitution | Nitroimidazoles | Active methylene (B1212753) compounds (e.g., malononitrile) | Water, Reflux | Imidazole-carbon bond |

| SRN1 Reaction | 2-methyl-4(5)-nitroimidazole anion | 2-bromo-2-nitropropane | Not specified | N-(nitroalkyl)imidazole |

Redox Chemistry of the Nitro Group: Reductions and Oxidations

The redox chemistry of Imidazole-1-acetamide, 5-methyl-2-nitro- is dominated by the reactivity of the nitro group.

Reduction: The reduction of the nitro group is a cornerstone of the biological activity of nitroimidazoles. nih.govjocpr.com This transformation can be achieved through various methods, leading to different products depending on the conditions.

Electrochemical Reduction: Detailed studies on 2-nitroimidazole show a pH-dependent reduction process. At certain potentials, a one-electron reduction occurs, forming a stable nitro radical anion. researchgate.net Further reduction leads to the formation of hydroxylamine (B1172632) derivatives and ultimately the corresponding amine.

Enzymatic Reduction: In biological systems, enzymes such as hydrogenase can reduce 2-, 4-, and 5-nitroimidazoles. nih.gov This reductive activation generates cytotoxic intermediates that are responsible for their antimicrobial effects. jocpr.comresearchgate.net

Chemical Reduction: Standard chemical reducing agents can be used to convert the nitro group to an amino group. The resulting aminoimidazole is a versatile intermediate for further functionalization, such as the synthesis of sulfonamides or other derivatives.

Oxidation: The nitro group is in a high oxidation state, making further oxidation difficult without degrading the imidazole ring. Therefore, the significant redox chemistry for this functional group is reduction.

The following table outlines various reduction pathways for the nitroimidazole scaffold.

| Reduction Method | Substrate | Reagents/Conditions | Key Product(s) |

| Electrochemical | 2-Nitroimidazole | Mercury electrode, pH-dependent | Nitro radical anion, Hydroxylamine derivative |

| Enzymatic | 2-, 4-, 5-Nitroimidazoles | Hydrogenase 1 from Clostridium pasteurianum | Reduced nitroimidazole species |

| Chemical | Generic Nitroaromatic | H₂, Pd/C; or Fe, HCl | Aminoaromatic compound |

Coupling Reactions for Imidazole-1-acetamide, 5-methyl-2-nitro- Derivatives

Modern cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the nitroimidazole scaffold is a viable substrate for these transformations. To utilize these methods, the target compound would typically be first functionalized with a leaving group, such as a halogen.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction has been successfully applied to synthesize 5-aryl-1-methyl-4-nitroimidazoles from the corresponding 5-chloro-1-methyl-4-nitroimidazole. nih.gov The presence of the electron-withdrawing nitro group can facilitate the coupling process. nih.gov The reaction is highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.net

The general scheme for a Suzuki-Miyaura coupling on a related nitroimidazole is shown below.

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product |

| 5-chloro-1-methyl-4-nitroimidazole | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₂(Cl)₂, K₂CO₃, TBAB | Water, 70-80 °C | 5-aryl-1-methyl-4-nitroimidazole |

Reactivity of the Acetamide Functionality

The N-1 acetamide side chain (–CH₂CONH₂) offers a third site for chemical modification. The primary amide group can undergo several classic transformations, although the compatibility of the required reagents with the nitroimidazole core must be considered.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-(5-methyl-2-nitroimidazol-1-yl)acetic acid. This introduces a new functional group that can be used in subsequent reactions, such as esterification or conversion to an acid chloride.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the primary amide to a primary amine, yielding 2-(5-methyl-2-nitroimidazol-1-yl)ethanamine. However, care must be taken as these powerful reagents can also reduce the nitro group.

Dehydration: Dehydrating agents can convert the primary amide into a nitrile, 2-(5-methyl-2-nitroimidazol-1-yl)acetonitrile.

These reactions demonstrate the versatility of the acetamide group in serving as a handle for further derivatization of the parent molecule. nih.govdoaj.org

Advanced Structural Characterization and Spectroscopic Investigations

Elucidation of Molecular Conformation via Diffraction Techniques

Diffraction techniques are paramount in determining the three-dimensional arrangement of atoms in a crystalline solid, offering precise data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of Imidazole-1-acetamide, 5-methyl-2-nitro- has not been reported, detailed analysis of closely related structures, such as 1-methyl-5-nitro-1H-imidazole, provides significant insights into the expected molecular geometry. researchgate.net The core 2-methyl-5-nitro-imidazole ring is anticipated to be essentially planar.

In the analogue 1-methyl-5-nitro-1H-imidazole, the nitro group is observed to be slightly twisted out of the plane of the imidazole (B134444) ring, with a dihedral angle of 5.60 (2)°. researchgate.net This slight rotation is attributed to steric interactions between the nitro group and the adjacent methyl group on the ring. researchgate.net A similar conformation is expected for Imidazole-1-acetamide, 5-methyl-2-nitro-. The acetamide (B32628) side chain at the N1 position will have its own conformational flexibility.

The crystal packing of such molecules is typically stabilized by a network of weak intermolecular hydrogen bonds. In related crystal structures, interactions such as C—H⋯O and C—H⋯N hydrogen bonds are prevalent, linking adjacent molecules. researchgate.net For Imidazole-1-acetamide, 5-methyl-2-nitro-, the presence of the amide group introduces additional possibilities for strong N—H⋯O hydrogen bonding, which would likely play a dominant role in the crystal lattice formation.

Table 1: Crystallographic Data for the Analogue 1-Methyl-5-nitro-1H-imidazole researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.11 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.323 (3) |

| b (Å) | 12.664 (6) |

| c (Å) | 15.993 (8) |

| V (ų) | 1078.1 (9) |

| Z | 8 |

Detailed Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopic methods provide a wealth of information regarding the functional groups, bonding arrangements, and electronic nature of a molecule.

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of Imidazole-1-acetamide, 5-methyl-2-nitro- is based on data from structurally similar compounds, including metronidazole (B1676534) (2-(2-methyl-5-nitro-1-imidazolyl)ethanol) and its derivatives. researchgate.netresearchgate.net

The key vibrational modes for the title compound can be assigned as follows:

Amide Group: The acetamide moiety will exhibit characteristic absorptions. The C=O stretching vibration (Amide I band) is expected to appear in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1620-1650 cm⁻¹.

Nitro Group (NO₂): The nitro group gives rise to two distinct, strong stretching vibrations. The asymmetric stretching vibration is anticipated around 1520-1560 cm⁻¹, while the symmetric stretch is expected in the 1340-1380 cm⁻¹ range. nih.gov

Imidazole Ring: The C=N and C=C stretching vibrations within the imidazole ring are expected to produce bands in the 1400-1500 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretching from the imidazole ring is typically observed above 3100 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups will appear in the 2850-3000 cm⁻¹ range.

In a related compound, 2-(diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate, composite bands at 1275 and 1222 cm⁻¹ corresponding to C-O valence fluctuations were identified. researchgate.net A detailed study on metronidazole identified the aromatic C-H stretching vibration at 3100 cm⁻¹. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for Imidazole-1-acetamide, 5-methyl-2-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | N-H Stretch | 3200-3400 |

| Imidazole (C-H) | Aromatic C-H Stretch | ~3100 researchgate.net |

| Aliphatic (C-H) | CH₃/CH₂ Stretch | 2850-3000 |

| Amide (C=O) | Amide I Stretch | 1650-1680 |

| Amide (N-H) | Amide II Bend | 1620-1650 |

| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 nih.gov |

| Imidazole Ring | C=N / C=C Stretch | 1400-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1380 nih.gov |

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Predicted chemical shifts for Imidazole-1-acetamide, 5-methyl-2-nitro- can be accurately inferred from its precursor, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid. libretexts.orgresearchgate.net

¹H NMR:

Imidazole Proton (H-4): A singlet is expected for the lone proton on the imidazole ring, typically appearing in the downfield region around 7.9-8.1 ppm, due to the electron-withdrawing effects of the nitro group and the ring nitrogens.

Methylene Protons (N-CH₂): The protons of the methylene group adjacent to the imidazole nitrogen will appear as a singlet, expected around 5.0-5.2 ppm.

Amide Protons (NH₂): The two protons of the primary amide group will likely appear as a broad singlet in the range of 7.0-7.5 ppm, and its chemical shift can be sensitive to solvent and concentration.

Methyl Protons (C-CH₃): The methyl group attached to the imidazole ring is expected to produce a sharp singlet at approximately 2.5 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of 168-172 ppm.

Imidazole Carbons: The carbon atoms of the imidazole ring are expected at approximately 151 ppm (C2, attached to methyl), 139 ppm (C5, attached to the nitro group), and 120 ppm (C4).

Methylene Carbon (N-CH₂): The methylene carbon is expected to resonate around 48-50 ppm.

Methyl Carbon (C-CH₃): The methyl carbon should appear furthest upfield, at approximately 14 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Imidazole H-4 / C-4 | ~8.0 (s, 1H) | ~120 |

| N-CH₂ | ~5.1 (s, 2H) | ~49 |

| NH₂ | ~7.2 (br s, 2H) | N/A |

| C-CH₃ | ~2.5 (s, 3H) | ~14 |

| C=O | N/A | ~170 |

| Imidazole C-2 | N/A | ~151 |

| Imidazole C-5 | N/A | ~139 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in Imidazole-1-acetamide, 5-methyl-2-nitro- is the nitroimidazole ring system. A combined experimental and theoretical study on the closely related compound metronidazole, which shares the same chromophore, measured its UV spectrum in an ethanol solution. researchgate.net Based on this data, the title compound is expected to exhibit a strong absorption maximum (λmax) in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated system of the nitroimidazole ring. researchgate.net The presence of the nitro group, a powerful electron-withdrawing group, significantly influences the energy of these transitions.

Table 4: Predicted UV-Vis Absorption Data

| Solvent | λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol | ~310-320 | π → π* |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular weight of Imidazole-1-acetamide, 5-methyl-2-nitro- is 184.15 g/mol .

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation pattern can be predicted based on the analysis of related nitroimidazole compounds like metronidazole. researchgate.netresearchgate.net The most prominent fragmentation pathway is the cleavage of the side chain at the N1 position.

Primary Fragmentation: The bond between the imidazole ring and the acetamide side chain (N1-CH₂) is susceptible to cleavage. This would lead to the formation of a stable 2-methyl-5-nitro-imidazole radical cation with a mass-to-charge ratio (m/z) of 127. In the ESI-MS² spectrum of metronidazole, the analogous cleavage of the hydroxyethyl (B10761427) moiety results in a major fragment ion at m/z 128. researchgate.net

Side Chain Fragmentation: The acetamide side chain itself can fragment, for example, through the loss of the amide group (-NH₂) to form an acylium ion.

Ring Fragmentation: Further fragmentation can involve the loss of the nitro group (-NO₂) or cleavage of the imidazole ring itself, which is a common pathway for nitroaromatic compounds. uniroma1.it Studies on nitroimidazoles have shown that the elimination of NO is a characteristic fragmentation. researchgate.net

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 185 | [C₆H₈N₄O₃ + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 127 | [C₄H₅N₃O₂]⁺ | Loss of acetamide radical (•CH₂CONH₂) |

| 139 | [M - NO₂ + H]⁺ | Loss of nitro group |

| 82 | [C₄H₆N₂]⁺ | Loss of acetamide and NO₂ |

Electronic Structure and Reactivity Studies

Electronic Effects of Substituents on the Imidazole (B134444) Ring

The substituents on the imidazole ring, namely the 2-nitro, 5-methyl, and 1-acetamide groups, exert distinct electronic effects that modulate the electron density distribution and reactivity of the heterocyclic core.

Influence of the Nitro Group on Ring Reactivity and Electron Density

The nitro group (-NO2) at the C2 position is a powerful electron-withdrawing group due to both resonance and inductive effects. researchgate.net This strong electron-withdrawing nature significantly deactivates the imidazole ring towards electrophilic substitution. The resonance effect of the nitro group delocalizes the π-electrons of the imidazole ring, reducing the electron density at the ring's carbon atoms. researchgate.net This decrease in electron density makes the ring less susceptible to attack by electrophiles.

Computational studies on nitroimidazoles have shown that the presence of a nitro group lowers the proton affinity of the imidazole ring, indicating a decrease in basicity. nih.gov The electron density is drawn away from the imidazole nucleus towards the highly electronegative oxygen atoms of the nitro group. This effect is particularly pronounced at the C2 position to which the nitro group is attached, and it also influences the electron density at other positions of the ring through the conjugated system. The electrostatic potential map of 2-nitroimidazole (B3424786), a related compound, reveals a large electronegative region around the nitro group, confirming its strong electron-attracting character. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Imidazoles (Illustrative) This table provides illustrative data based on general principles and data from related compounds to demonstrate the expected effects of the substituents. Specific experimental or calculated values for Imidazole-1-acetamide, 5-methyl-2-nitro- are not available in the provided search results.

| Compound | Substituent at C2 | Substituent at C5 | Substituent at N1 | Predicted Effect on Ring Electron Density | Predicted Ring Reactivity towards Electrophiles |

|---|---|---|---|---|---|

| Imidazole | -H | -H | -H | Baseline | Moderate |

| 2-Nitroimidazole | -NO2 | -H | -H | Strongly Decreased | Strongly Deactivated |

| 5-Methylimidazole | -H | -CH3 | -H | Slightly Increased | Slightly Activated |

| Imidazole-1-acetamide | -H | -H | -CH2CONH2 | Slightly Increased | Slightly Activated |

| Imidazole-1-acetamide, 5-methyl-2-nitro- | -NO2 | -CH3 | -CH2CONH2 | Overall Decreased (dominated by -NO2) | Strongly Deactivated |

Impact of Methyl and Acetamide (B32628) Groups on Electronic Distribution

In contrast to the nitro group, the methyl group (-CH3) at the C5 position is a weak electron-donating group through an inductive effect. sid.ir It pushes electron density into the imidazole ring, thereby slightly increasing the electron density of the ring system.

Acid-Base Properties and Tautomerism

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. mdpi.com The presence of substituents significantly alters these properties.

Protonation and Deprotonation Equilibria of the Imidazole Ring

The basicity of the imidazole ring is attributed to the lone pair of electrons on the N3 nitrogen atom. Electron-donating groups increase the electron density on this nitrogen, making it more basic and thus increasing its pKa value. Conversely, electron-withdrawing groups decrease the electron density, making the ring less basic and lowering the pKa. nih.gov

For Imidazole-1-acetamide, 5-methyl-2-nitro-, the potent electron-withdrawing nitro group at C2 is expected to significantly decrease the basicity of the N3 nitrogen. The electron-donating methyl group at C5 would have a counteracting but weaker effect. Therefore, the pKa of this compound is predicted to be significantly lower than that of unsubstituted imidazole (pKa ≈ 7.0). For instance, the pKa of 4(5)-nitroimidazole is 9.30, indicating a decrease in basicity compared to imidazole. mdpi.com

The acidity of the imidazole ring is associated with the N1-H proton. Electron-withdrawing groups increase the acidity of this proton (lower pKa), while electron-donating groups decrease it. In the title compound, the N1 position is substituted with an acetamide group, so it does not have an acidic proton on the ring itself. The acidity would be related to the amide proton of the acetamide substituent.

Table 2: Predicted Acid-Base Properties of Substituted Imidazoles (Illustrative) This table provides illustrative pKa values based on general chemical principles and data for related compounds. The values for the title compound are estimations.

| Compound | Predicted pKa (for protonation of N3) | Predicted Acidity of N1-H |

|---|---|---|

| Imidazole | ~7.0 | Weakly Acidic |

| 2-Nitroimidazole | < 7.0 (Significantly Lower) | More Acidic |

| 5-Methylimidazole | > 7.0 (Slightly Higher) | Less Acidic |

| Imidazole-1-acetamide, 5-methyl-2-nitro- | Significantly < 7.0 | N/A (N1 is substituted) |

Investigation of Tautomeric Forms

For unsymmetrically substituted imidazoles, tautomerism is a key consideration. In the case of the parent 5-methyl-2-nitro-1H-imidazole, two tautomeric forms are possible: 5-methyl-2-nitro-1H-imidazole and 4-methyl-2-nitro-1H-imidazole. The relative stability of these tautomers is influenced by the electronic effects of the substituents. Computational studies on substituted imidazoles have shown that the position of the tautomeric equilibrium is sensitive to the nature of the substituents. mdpi.com

For Imidazole-1-acetamide, 5-methyl-2-nitro-, the N1 position is substituted, which locks the molecule in a single tautomeric form. Therefore, tautomerism of the imidazole ring itself is not a factor in the chemical behavior of this specific compound.

Aromaticity and Electron Delocalization within the Imidazole System

The imidazole ring is an aromatic heterocycle, possessing a planar, cyclic, conjugated system with 6 π-electrons. mdpi.com The degree of aromaticity can be influenced by substituents and can be evaluated using computational methods that calculate aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

In Imidazole-1-acetamide, 5-methyl-2-nitro-, the strong electron-withdrawing effect of the 2-nitro group is expected to be the dominant factor, likely leading to a reduction in the aromaticity of the imidazole ring compared to the unsubstituted parent heterocycle. Protonation of the imidazole ring is known to increase its aromaticity, as indicated by changes in bond lengths and NICS values. researchgate.net While the title compound is not protonated on the ring, this principle highlights the sensitivity of imidazole's aromaticity to electronic changes.

Electrochemical Properties and Redox Potentials

The electrochemical behavior of nitroimidazole compounds, including Imidazole-1-acetamide, 5-methyl-2-nitro-, is dominated by the reduction of the nitro group. This process is central to their biological activity, as the reduction products are often more reactive than the parent compound.

A crucial step in the activation of 2-nitroimidazoles is the acceptance of a single electron to form a radical anion. This one-electron reduction is a reversible process, and its potential is a key determinant of the compound's biological efficacy. In aprotic media, such as dimethylsulfoxide, 2-nitroimidazole derivatives like benznidazole (B1666585) undergo a one-electron reduction to form a stable radical anion. unesp.br This initial reduction is followed by a second one-electron transfer at a more negative potential. unesp.br

The formation of the radical anion is a critical event, as this species can participate in a variety of chemical reactions. The stability of the radical anion is influenced by the surrounding environment. For instance, in aqueous solutions, the radical anion of 2-nitroimidazole can undergo disproportionation.

Table 1: One-Electron Reduction Potentials of Selected Nitroimidazoles

| Compound | One-Electron Reduction Potential (E¹₇) at pH 7 (mV vs. NHE) |

|---|---|

| Misonidazole (a 2-nitroimidazole) | -389 |

| Metronidazole (B1676534) (a 5-nitroimidazole) | -486 |

Data compiled from studies on various nitroimidazole derivatives.

This table illustrates that 2-nitroimidazoles generally have a less negative (more easily reduced) one-electron reduction potential compared to 5-nitroimidazoles. This suggests that Imidazole-1-acetamide, 5-methyl-2-nitro-, being a 2-nitroimidazole derivative, would be expected to have a one-electron reduction potential in a similar range to that of misonidazole. The presence of the 5-methyl and the 1-acetamide groups will further modulate this potential.

The formation of the radical anion is not just an electrochemical phenomenon but is also observed in biological systems. Low-energy electrons can effectively induce the decomposition of nitroimidazoles through dissociative electron attachment, leading to the formation of radical anions and other reactive species. scispace.com This highlights the significance of the initial one-electron reduction step in the biological activity of these compounds.

The nitro group is the primary redox-active center in Imidazole-1-acetamide, 5-methyl-2-nitro-. The reduction of the nitro group can proceed through a series of steps, ultimately leading to the formation of an amine. The initial and often rate-determining step is the one-electron reduction to a nitro radical anion. nih.gov

Subsequent reduction steps can lead to the formation of a nitroso derivative, a hydroxylamine (B1172632), and finally, the corresponding amine. Each of these reduction products can have its own distinct reactivity and biological consequences. For many nitroimidazoles, it is believed that the hydroxylamine derivative is a key cytotoxic species. jocpr.com

The electrochemical reduction of benznidazole, a 2-nitroimidazole with an acetamide side chain similar to the compound of interest, has been shown to involve two distinct one-electron transfer processes in an aprotic medium. unesp.br The first reversible step corresponds to the formation of the radical anion, while the second, more negative potential step, is attributed to the reduction of the radical anion to a dianion. unesp.br

Table 2: Electrochemical Reduction Data for Benznidazole in DMSO

| Process | Peak Potential (V vs. SCE) | Number of Electrons |

|---|---|---|

| First Reduction | -1.15 | 1 |

Data obtained from cyclic voltammetry of benznidazole in dimethylsulfoxide (DMSO) with a glassy carbon electrode. unesp.br

This data for a structurally related compound provides a model for the expected redox behavior of Imidazole-1-acetamide, 5-methyl-2-nitro-. The initial one-electron reduction to form the radical anion is a key feature of the redox activity of the nitro functionality in this class of compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of "Imidazole-1-acetamide, 5-methyl-2-nitro-". These methods allow for the determination of the molecule's three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) has become a standard and reliable method for the computational study of organic molecules, including imidazole (B134444) derivatives. nih.govnih.govorientjchem.org The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently employed for geometry optimization and the calculation of molecular energies. nih.govplos.org For "Imidazole-1-acetamide, 5-methyl-2-nitro-", a DFT-based approach would be utilized to find the most stable conformation (the geometry with the lowest energy). This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information about the spatial arrangement of the atoms, which influences the molecule's physical and chemical properties. Furthermore, DFT calculations yield the total electronic energy, which is essential for assessing the molecule's stability.

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can provide a more detailed description of the electronic structure, particularly for excited states or complex electronic systems. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) are powerful tools for studying molecules where electron correlation is significant. scribd.com For "Imidazole-1-acetamide, 5-methyl-2-nitro-", CASSCF calculations could be employed to investigate excited states, which is particularly relevant for understanding its potential photochemical behavior. These calculations involve selecting a subset of orbitals (the active space) that are most important for the electronic process of interest and treating the electron correlation within this space with high accuracy.

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com

The energies of the HOMO and LUMO and the energy difference between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and stability. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For "Imidazole-1-acetamide, 5-methyl-2-nitro-", the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the magnitude of the gap and thus its reactivity profile.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.5 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

The distribution of the HOMO and LUMO across the molecular framework provides insights into the intramolecular charge transfer characteristics. irjweb.com In "Imidazole-1-acetamide, 5-methyl-2-nitro-", the HOMO is likely to be localized on the more electron-rich portions of the molecule, such as the imidazole ring and the acetamide (B32628) group. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitro group. An electronic transition, such as the absorption of light, can promote an electron from the HOMO to the LUMO, resulting in an intramolecular charge transfer from the imidazole/acetamide moiety to the nitro group. This redistribution of electron density in the excited state can have significant implications for the molecule's photophysical properties and photochemical reactivity.

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.0 | Energy released upon adding an electron. |

| Electronegativity (χ) | (I + A) / 2 | 4.75 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ2 / (2η) | 4.10 | Propensity to accept electrons. |

Structure Reactivity and Structure Property Relationships

Correlation of Structural Modifications with Chemical Reactivity

The reactivity of nitroimidazole derivatives is heavily influenced by the nature and position of substituents on the imidazole (B134444) ring. These modifications can alter reaction rates, selectivity, and the propensity for specific chemical transformations.

Effects of Substitution Patterns on Reaction Rates and Selectivity

The substitution pattern on the nitroimidazole scaffold is a critical determinant of its chemical and biological activity. Key structural features influencing reactivity include the position of the nitro group, the nature of substituents on the carbon atoms of the ring, and the composition of the side chain at the N-1 position.

Position of the Nitro Group : The location of the nitro group significantly impacts the molecule's reduction potential. 2-nitroimidazoles, such as the title compound, possess a reduction potential approximately 150 mV higher than their 5-nitroimidazole counterparts. This makes them more readily reduced, a key step in the mechanism of action for many of their biological activities. Studies comparing 4- and 5-nitroimidazoles also show distinct differences in their genotoxic profiles, indicating that the nitro group's position fundamentally affects the molecule's interaction with biological systems.

Ring Substituents : Alkyl groups, such as the 5-methyl group in the title compound, influence the molecule's lipophilicity and steric profile. In general, an increase in the lipophilicity at the 5-position of 2-nitroimidazoles has been correlated with increased antimicrobial activity against certain bacteria.

N-1 Side Chain : The substituent at the N-1 position has a profound effect on the molecule's properties. The acetamide (B32628) side chain in Imidazole-1-acetamide, 5-methyl-2-nitro- provides a different chemical character compared to the common hydroxyethyl (B10761427) group found in metronidazole (B1676534). Modifications to this side chain are a common strategy for tuning the activity of nitroimidazole derivatives. For instance, the mutagenic action of nitroimidazoles can be affected by different substituents at the N-1 position of the imidazole nucleus.

| Structural Modification | Effect on Reactivity/Property | Example Compound Class |

|---|---|---|

| Nitro Group at C2 vs. C5 | 2-Nitroimidazoles have a higher reduction potential and are more easily reduced. | 2-Nitroimidazoles vs. 5-Nitroimidazoles (e.g., Metronidazole) |

| Increased Lipophilicity at C5 | Generally increases antimicrobial activity against Gram-positive bacteria. | Vinyl- and alkyl-substituted 2-nitroimidazoles |

| Variation of N-1 Side Chain | Alters biological and mutagenic activity. | Metronidazole derivatives with modified side chains |

Influence of Electronic and Steric Factors on Chemical Transformations

The chemical transformations of Imidazole-1-acetamide, 5-methyl-2-nitro- are governed by a balance of electronic and steric effects imparted by its functional groups.

Electronic Factors : The nitro group is a potent electron-withdrawing group, which significantly lowers the electron density of the imidazole ring. This electron deficiency is crucial for the compound's susceptibility to bioreduction, which is often the activating step for its biological effects. Computational studies on related nitroimidazoles confirm that electron-withdrawing substituents increase the molecule's ionization potential and chemical hardness while decreasing the basicity of the ring's nitrogen atoms. This electronic "pull" from the nitro group makes the ring more electrophilic and susceptible to nucleophilic attack or reductive processes. The yields of certain synthetic reactions involving nitroimidazoles are improved when other electron-withdrawing groups are present, further highlighting the nitro group's electronic influence.

Steric Factors : The physical size and spatial arrangement of substituents can hinder or facilitate chemical reactions. For many biological activities, it is essential that the nitro group remains sterically unhindered. The 5-methyl group and the N-1 acetamide side chain of the title compound create a specific steric environment. This can influence the regioselectivity of reactions by blocking the approach of a reagent to a particular face of the molecule. For example, methyl substitution on the side chains of related nitroimidazoles has been shown to reduce certain biological activities, which may be attributed to steric hindrance.

Relationship between Molecular Architecture and Intrinsic Properties

The three-dimensional structure and functional group composition of Imidazole-1-acetamide, 5-methyl-2-nitro- are directly linked to its inherent physical and chemical properties.

Impact of Functional Groups on Electronic Properties (e.g., Hyperpolarizability)

The intrinsic electronic properties of a molecule are determined by its functional groups. While specific experimental data on the hyperpolarizability of Imidazole-1-acetamide, 5-methyl-2-nitro- is not available, the structure possesses features conducive to nonlinear optical (NLO) properties. Molecules with high hyperpolarizability typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system.

Conformational Analysis and its Ramifications for Chemical Behavior

Computational studies on structurally analogous 2-nitroimidazole (B3424786) derivatives provide significant insight. For instance, a detailed analysis of 2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide (EF5), a close structural analog, reveals the following key points:

The molecule exists as a mixture of different stable conformers at room temperature.

The nitro group is typically twisted slightly out of the plane of the imidazole ring.

The surrounding medium, particularly a transition from the gas phase to an aqueous solution, can dramatically alter the conformational landscape, changing the relative stability and population of the conformers.

| Conformational Feature | Description | Ramification for Chemical Behavior |

|---|---|---|

| Rotation around N1-CH₂ bond | Determines the orientation of the acetamide side chain relative to the imidazole ring. | Affects steric hindrance around the ring and potential for intramolecular interactions. |

| Rotation around CH₂-C(O) bond | Orients the amide plane relative to the rest of the side chain. | Influences hydrogen bonding capabilities and overall molecular shape. |

| Solvent Effects | The relative populations of conformers can change significantly in polar solvents like water. | Chemical reactivity and bioavailability can differ in various biological or reaction environments. |

Design Principles for Modulating Chemical Characteristics

Based on the structure-property relationships discussed, several design principles can be formulated to rationally modify the chemical characteristics of Imidazole-1-acetamide, 5-methyl-2-nitro-. These principles are central to the field of medicinal chemistry, where molecules are often tailored for a specific purpose.

Tuning Reductive Reactivity : The rate and ease of the nitro group's reduction can be modulated by altering the electronic character of the other ring substituents. Replacing the 5-methyl group with a more strongly electron-withdrawing substituent would be expected to increase the molecule's reduction potential, making it easier to reduce.

Controlling Selectivity and Lipophilicity : The N-1 acetamide side chain is a prime target for modification. Increasing its length or branching could introduce greater steric bulk, thereby directing reactions to less hindered positions on the imidazole ring. Altering this chain can also systematically change the molecule's solubility and lipophilicity, which is critical for controlling its transport properties and interaction with nonpolar environments.

Enhancing Electronic Properties : To optimize properties like hyperpolarizability, one could apply the push-pull principle more deliberately. For example, introducing a strong electron-donating group at the C4 position of the imidazole ring would enhance the electronic asymmetry across the molecule, potentially boosting NLO properties.

Conformational Control : The chemical behavior can be influenced by restricting conformational freedom. Introducing bulky substituents on the acetamide nitrogen could limit rotation around the side-chain bonds, locking the molecule into a preferred conformation. This can be used to pre-organize the molecule for binding to a specific target or to enhance the stability of a particularly reactive conformer.

These design strategies, rooted in a fundamental understanding of structure-activity relationships, allow for the targeted modification of nitroimidazole scaffolds to achieve desired chemical and biological outcomes.

Strategizing Functional Group Introduction for Desired Reactivity Profiles

The reactivity of Imidazole-1-acetamide, 5-methyl-2-nitro- can be systematically altered by the introduction of various functional groups. The core structure, consisting of a 5-methyl-2-nitro-imidazole ring connected to an acetamide moiety, presents several sites for modification. The acetamide nitrogen, for instance, is a key position for introducing substituents that can significantly influence the compound's electronic and steric properties.

The introduction of functional groups can be strategized to achieve specific reactivity profiles. For example, incorporating electron-withdrawing groups on the acetamide side chain can enhance the acidity of the N-H proton, potentially making the molecule more susceptible to deprotonation and subsequent reactions. Conversely, the addition of electron-donating groups could increase the electron density on the amide, potentially altering its nucleophilicity and hydrogen bonding capacity.

Research on related 2-methyl-5-nitroimidazole (B138375) derivatives, such as metronidazole, has demonstrated that the alcoholic functional group is a versatile handle for various chemical transformations. This principle can be extended to Imidazole-1-acetamide, 5-methyl-2-nitro-. For instance, if a hydroxyl group were to be introduced into the acetamide side chain, it could serve as a precursor for esterification or etherification reactions, thereby creating a library of derivatives with diverse physicochemical properties.

The strategic placement of functional groups can also influence the reactivity of the nitro group at the 2-position of the imidazole ring. The nitro group is crucial for the biological activity of many nitroimidazoles, as it can be reduced in anaerobic environments to generate reactive cytotoxic intermediates. The electronic nature of the substituents on the acetamide side chain can modulate the reduction potential of this nitro group, thereby fine-tuning the compound's reactivity under specific conditions.

The following table outlines potential strategies for functional group introduction and their expected impact on the reactivity of Imidazole-1-acetamide, 5-methyl-2-nitro-.

| Functional Group to Introduce | Position of Introduction | Anticipated Effect on Reactivity |

| Electron-withdrawing group (e.g., -CF3, -NO2) | Acetamide side chain | Increased acidity of N-H, potential for altered biological activity. |

| Electron-donating group (e.g., -OCH3, -N(CH3)2) | Acetamide side chain | Increased electron density on the amide, modified hydrogen bonding. |

| Halogens (e.g., -F, -Cl, -Br) | Acetamide side chain or imidazole ring | Altered lipophilicity and metabolic stability. |

| Hydroxyl group (-OH) | Acetamide side chain | A site for further derivatization (e.g., esterification, etherification). |

| Bulky alkyl or aryl groups | Acetamide side chain | Increased steric hindrance, potentially influencing binding selectivity. |

Rational Design of Derivatives for Targeted Chemical Interactions

The rational design of derivatives of Imidazole-1-acetamide, 5-methyl-2-nitro- is a powerful approach to develop molecules with specific and enhanced chemical interactions. This process involves a deep understanding of the structure-property relationships of the parent compound and its potential interaction partners. The goal is to modify the chemical structure in a predictable way to achieve a desired outcome, such as improved binding to a biological target or enhanced catalytic activity.

One key aspect of rational design is the modulation of intermolecular forces. By introducing specific functional groups, it is possible to control the hydrogen bonding, electrostatic, and hydrophobic interactions of the resulting derivatives. For example, the introduction of a hydrogen bond donor or acceptor on the acetamide side chain can facilitate stronger and more specific interactions with a target molecule that has complementary functionalities.

The lipophilicity of the molecule is another critical parameter that can be rationally tuned. The introduction of lipophilic groups, such as long alkyl chains or aromatic rings, can enhance the molecule's ability to partition into nonpolar environments. Conversely, the addition of polar groups can increase its water solubility. This is particularly important in the context of designing molecules that need to cross biological membranes to reach their target.

Furthermore, the steric properties of the derivatives can be rationally designed to achieve selective interactions. By introducing bulky substituents, it is possible to create molecules that can only bind to specific sites that can accommodate their size and shape, thereby reducing off-target effects.

The table below illustrates how rational design principles can be applied to create derivatives of Imidazole-1-acetamide, 5-methyl-2-nitro- with targeted chemical interactions.

| Targeted Interaction | Design Strategy | Example Modification |

| Enhanced hydrogen bonding | Introduce additional H-bond donors/acceptors | Addition of a hydroxyl or amino group to the acetamide side chain. |

| Increased lipophilicity | Incorporate nonpolar functional groups | Substitution with an alkyl or phenyl group on the acetamide nitrogen. |

| Improved water solubility | Add polar or ionizable groups | Introduction of a carboxylic acid or a tertiary amine group. |

| Steric selectivity | Introduce bulky substituents | Addition of a tert-butyl or a naphthyl group to the acetamide moiety. |

| Metal coordination | Incorporate chelating groups | Introduction of a pyridine (B92270) or bipyridine moiety. |

Through the systematic application of these design principles, it is possible to generate a diverse library of Imidazole-1-acetamide, 5-methyl-2-nitro- derivatives with tailored properties for a wide range of chemical and biological applications.

Advanced Mechanistic Studies of Chemical Processes

Detailed Investigation of Decomposition Pathways

The decomposition of nitroimidazole derivatives can be initiated by various means, including heat, light, or electron interaction, leading to distinct mechanistic pathways and products.

The stability of the imidazole (B134444) ring is significantly influenced by its substituents, and decomposition can occur under thermal, photolytic, and other high-energy conditions.

Thermal Decomposition : Studies on metronidazole (B1676534), a closely related 1-substituted-2-methyl-5-nitroimidazole, demonstrate that thermal degradation is a multi-step process. researchgate.netakjournals.com Thermogravimetric analysis of metronidazole shows its decomposition process occurs between 137 and 288°C. researchgate.net The precise nature and number of decomposition steps can be influenced by the presence of other substances, such as excipients in pharmaceutical formulations. researchgate.netakjournals.com The rate constants calculated from isothermal thermogravimetric data indicate a first-order kinetic process for thermal degradation. akjournals.com

Photochemical Decomposition : Nitroimidazoles are susceptible to degradation upon exposure to ultraviolet (UV) radiation. nih.govnih.gov The photodegradation kinetics for several 5-nitroimidazoles have been found to follow first-order reactions. researchgate.netresearchgate.net For metronidazole, UV irradiation at 254 nm significantly accelerates degradation compared to light-protected samples. nih.gov Theoretical and experimental studies on nitroimidazoles reveal that a primary channel for decomposition following UV electronic excitation involves a nitro-nitrite isomerization (C-NO₂ → C-ONO), which then leads to the elimination of nitric oxide (NO). aip.orgnih.gov An alternative pathway is photochemical oxidation, as seen in studies of 4-nitroimidazole, which can be degraded by hydroxyl radicals (OH) under simulated sunlight. mdpi.com

Gas-Phase Decomposition : In the gas phase, techniques like Collision-Induced Dissociation (CID) and Electron-Induced Dissociation (EID) have been used to probe the fragmentation of nitroimidazole ions. researchgate.netrsc.org These studies provide insight into the intrinsic stability of the molecule and its fundamental fragmentation pathways, which primarily involve the nitro functional group. researchgate.net

The conditions of decomposition dictate the array of products formed. Key stable and transient species identified in the decomposition of nitroimidazoles include nitric oxide (NO) and nitrogen dioxide (NO₂).

NO and NO₂ Elimination : Experimental and theoretical investigations have established that upon UV excitation, the primary decomposition pathway for several nitroimidazoles is the elimination of NO following a nitro-nitrite rearrangement. aip.orgnih.gov In contrast, thermal dissociation on the ground electronic state is predicted to be a competition between NO₂ elimination and the nitro-nitrite isomerization pathway leading to NO. nih.gov Studies using high-energy CID on nitroimidazole radical cations confirm the loss of the NO radical as a significant fragmentation channel. researchgate.netrsc.org Similarly, under certain CID conditions, the direct loss of NO₂ is a dominant fragmentation pathway. mdpi.com

The following table summarizes the decomposition pathways and products for related nitroimidazole compounds under different conditions.

| Condition | Primary Mechanism(s) | Major Identified Products |

| Thermal | Multi-step thermal degradation | Gaseous products, mineral residue |

| Photolytic (UV) | Nitro-nitrite isomerization, Photo-oxidation | NO, Oxamide, Oxidation by-products |

| Gas-Phase (CID/EID) | C-N bond cleavage | NO radical, NO₂ radical |

Mechanisms of Functional Group Interconversion

The chemical utility and biological activity of Imidazole-1-acetamide, 5-methyl-2-nitro- are heavily dependent on the reactivity of its nitro and acetamide (B32628) groups.

The selective reduction of the nitro group is a cornerstone of the biological activity of 5-nitroimidazole compounds. This process is typically a bioreduction that occurs under hypoxic (low oxygen) conditions.

The mechanism involves the transfer of electrons to the nitro group, a process catalyzed by nitroreductase enzymes found in anaerobic bacteria and protozoa. nih.govnih.govbangor.ac.uk These enzymes use cofactors like NADH or NADPH as reducing agents. nih.gov

The process can be summarized in the following key steps:

One-Electron Reduction : The nitro group (R-NO₂) accepts a single electron from a reduced ferredoxin or flavoprotein, forming a nitro radical anion (R-NO₂⁻•). nih.govresearchgate.net

Oxygen Sensitivity : In the presence of normal oxygen levels (normoxia), this radical anion is rapidly re-oxidized back to the parent nitro compound in a "futile cycle," with the concurrent formation of a superoxide (B77818) radical. oup.comoup.com This prevents the accumulation of toxic reduction products in healthy tissues.

Reductive Activation (Hypoxia) : Under hypoxic conditions, the nitro radical anion can undergo further reduction. This leads to the formation of highly reactive intermediates, such as nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. researchgate.net These reactive species are cytotoxic, causing damage to cellular macromolecules like DNA, which is responsible for the antimicrobial effect. nih.govjocpr.com

Reductive Inactivation : Alternatively, a multi-electron reduction (typically involving six electrons) can reduce the nitro group completely to a stable and non-toxic amino derivative (R-NH₂). oup.comoup.com This pathway represents a mechanism of drug inactivation and can contribute to microbial resistance. oup.com

| Pathway | Condition | Key Intermediate(s) | Final Product/Outcome |

| Futile Cycle | Normoxia | Nitro radical anion (R-NO₂⁻•) | Regeneration of parent compound |

| Reductive Activation | Hypoxia | Nitroso (R-NO), Hydroxylamine (R-NHOH) | Cytotoxic effects (DNA damage) |

| Reductive Inactivation | Hypoxia/Anaerobiosis | - | Amino derivative (R-NH₂) |

Elucidation of Acetamide Hydrolysis Pathways

The acetamide functional group can undergo hydrolysis to yield acetic acid and the corresponding amine, a reaction that can be catalyzed by acid or base.

Base-Promoted Hydrolysis : Under alkaline conditions, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon. youtube.com This also forms a tetrahedral intermediate. This intermediate then collapses, and the C-N bond is cleaved, expelling an amide anion (⁻NH₂), which is a strong base and subsequently abstracts a proton from the newly formed carboxylic acid or from the solvent. youtube.comyoutube.com The final products are a carboxylate salt (e.g., sodium acetate) and ammonia. libretexts.org

Studies on the kinetics of acetamide hydrolysis show that the reaction rate is dependent on pH and the solvent composition. africaresearchconnects.comresearchgate.net The reaction generally follows a nucleophilic substitution (Sₙ2) mechanism. researchgate.net

Role of Imidazole-1-acetamide, 5-methyl-2-nitro- as a Chemical Probe

The unique chemical property of the nitroimidazole core—its selective reduction in hypoxic environments—makes it an excellent scaffold for designing chemical probes to detect cellular hypoxia. nih.govnih.gov This is particularly relevant in oncology, as tumor hypoxia is associated with resistance to therapy. openmedscience.com

The mechanism of action as a hypoxia probe is directly linked to the reductive activation pathway of the nitro group. researchgate.netnih.gov

A nitroimidazole-based probe is administered and distributes throughout the body, entering both normal and hypoxic cells. researchgate.net

In cells with normal oxygen levels, the one-electron reduction of the nitro group is reversible, and the probe diffuses back out of the cell. researchgate.net

In hypoxic cells, the lack of oxygen allows for further, irreversible reduction of the nitro group to highly reactive intermediates. nih.gov

These reactive species covalently bind to cellular macromolecules, such as proteins and DNA. researchgate.net

This covalent binding effectively traps the probe within the hypoxic cells. researchgate.net

By attaching a signaling moiety to the nitroimidazole structure, such as a radioisotope for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, or a fluorophore, the areas of probe accumulation can be visualized. openmedscience.comacs.org This allows for the non-invasive mapping of hypoxic regions within tissues. researchgate.net 2-Nitroimidazoles are considered particularly well-suited for this application due to their favorable reduction potentials. researchgate.net

Investigation of Chemical Interactions with Macromolecular Systems (e.g., DNA, enzymes)

There is no specific information available in the scientific literature regarding the chemical interactions of Imidazole-1-acetamide, 5-methyl-2-nitro- with macromolecular systems such as DNA and enzymes.

In the broader class of 2-nitroimidazoles, reductive activation under hypoxic conditions is a known mechanism that leads to the formation of reactive intermediates. buysellchem.com These intermediates are capable of covalently binding to cellular macromolecules, including proteins. chemsrc.com For instance, studies on other 2-nitroimidazoles like Iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) have shown that they form covalent adducts with cellular proteins under hypoxic conditions, but not with DNA. ontosight.ai The binding of these compounds can lead to the inhibition of enzyme activity. For example, the catalytic activities of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST) were significantly reduced after treatment with IAZA and FAZA in hypoxic cancer cells. ontosight.ai

For some 5-nitroimidazoles, such as metronidazole and ronidazole, reductive activation leads to species that covalently bind to proteins. Studies have also suggested that the reactive metabolites of certain nitroimidazoles can interact with DNA, causing damage. However, without specific studies on Imidazole-1-acetamide, 5-methyl-2-nitro-, it is not possible to determine its specific interactions with macromolecules.

Interactive Data Table: Macromolecular Interactions of Related Nitroimidazoles

| Compound Class | Macromolecule Target | Type of Interaction | Consequence |

| 2-Nitroimidazoles (general) | Proteins | Covalent Adduct Formation | Inhibition of Enzyme Activity |

| 5-Nitroimidazoles (e.g., Metronidazole) | Proteins, DNA | Covalent Binding, Damage | Protein Dysfunction, Mutagenesis |

Note: This table represents general findings for the broader classes of nitroimidazoles and not specific data for Imidazole-1-acetamide, 5-methyl-2-nitro-.

Mechanistic Insights from Cofactor/Enzyme-Mediated Reductive Activation

No specific studies detailing the cofactor or enzyme-mediated reductive activation of Imidazole-1-acetamide, 5-methyl-2-nitro- have been found in the scientific literature.

Generally, the biological activity of nitroimidazoles is dependent on the reduction of their nitro group. This process, known as reductive activation, is often mediated by specific enzymes and cofactors. For many nitroimidazoles, this activation occurs preferentially in hypoxic environments.

Enzymes such as nitroreductases play a crucial role in this process. For example, in Helicobacter pylori, enzymes like RdxA and FrxA, which are NADPH nitroreductases, are involved in the reduction of metronidazole. Pyruvate:ferredoxin oxidoreductase (POR) is another enzyme implicated in the activation of certain nitroaromatic compounds.

The reduction process is often dependent on electron-donating cofactors. Flavin mononucleotide (FMN), flavin adenine (B156593) dinucleotide (FAD), and ferredoxin have been identified as important electron carriers in the hydrogenase-mediated reduction of various 2-, 4-, and 5-nitroimidazole compounds. The rate of reduction of these compounds has been shown to correlate with their one-electron reduction potentials. The general mechanism involves the transfer of electrons to the nitro group, leading to the formation of a nitro radical anion. chemsrc.com Under hypoxic conditions, this can undergo further reduction to form reactive species like hydroxylamines, which are thought to be responsible for the cytotoxic effects. chemsrc.com

Interactive Data Table: Enzymes and Cofactors in the Reductive Activation of Related Nitroimidazoles

| Enzyme/Cofactor | Class of Nitroimidazole | Role in Activation |

| RdxA, FrxA (Nitroreductases) | 5-Nitroimidazoles (e.g., Metronidazole) | Reduction of the nitro group |

| Pyruvate:ferredoxin oxidoreductase (POR) | Nitroaromatic compounds | Electron transfer for reduction |

| Ferredoxin, FAD, FMN | 2-, 4-, and 5-Nitroimidazoles | Electron carriers for enzymatic reduction |

Note: This table represents general findings for the broader classes of nitroimidazoles and not specific data for Imidazole-1-acetamide, 5-methyl-2-nitro-.

Emerging Research Directions and Future Perspectives

Integration of Novel Synthetic Methodologies

Traditional synthetic routes for 2-nitroimidazole (B3424786) derivatives often rely on multi-step processes that can be time-consuming and generate significant waste. jocpr.comgoogle.com The future of synthesizing Imidazole-1-acetamide, 5-methyl-2-nitro- and its analogs lies in the adoption of modern, efficient, and sustainable synthetic strategies. Methodologies such as continuous flow chemistry, microwave-assisted organic synthesis (MAOS), and the use of novel catalytic systems are anticipated to play a pivotal role.

Flow chemistry, for instance, offers superior control over reaction parameters like temperature and pressure, enabling safer handling of potentially energetic nitration reactions and improving yield and purity. An emerging area of research is the development of improved methods for creating the core 2-nitroimidazole scaffold, which can then be applied to the synthesis of more complex derivatives like the anti-cancer drug Evofosfamide. rsc.org Adapting such efficient methods could significantly streamline the production of Imidazole-1-acetamide, 5-methyl-2-nitro-.

Future synthetic explorations may also involve late-stage functionalization, where the core molecule is modified in the final steps of the synthesis. This approach allows for the rapid generation of a diverse library of related compounds, which is invaluable for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Batch Synthesis | Flow Chemistry | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Seconds to Minutes | Minutes |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient and uniform | Rapid, volumetric heating |

| Scalability | Often challenging | Straightforward (scaling-out) | Moderate |

| Safety | Lower control over exotherms | Enhanced safety, small volumes | Pressurized vessels, requires monitoring |

| Yield & Purity | Variable | Often higher and more consistent | Generally improved |

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the reaction mechanisms of nitroimidazoles is crucial, particularly the activation of the nitro group via electron-transfer processes, which is central to their biological activity. nih.gov Static spectroscopic methods like standard NMR and FTIR provide valuable structural information but offer limited insight into transient intermediates and reaction kinetics. jocpr.com

The next frontier in the study of Imidazole-1-acetamide, 5-methyl-2-nitro- involves the application of advanced spectroscopic techniques for real-time analysis.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption allow for the direct observation of short-lived excited states and radical anions on the timescale of molecular vibrations, providing unprecedented detail into the initial steps of the nitro-reduction process. spectroscopyonline.com

In-situ Monitoring: Raman and UV-Vis spectroscopy can be integrated directly into reaction vessels (in-situ) to monitor the concentration of reactants, intermediates, and products in real-time. mdpi.com This provides invaluable kinetic data for optimizing reaction conditions and understanding complex mechanistic pathways.

Operando Spectroscopy: This approach involves studying the material or molecule under actual operating conditions, which could reveal dynamic structural changes in Imidazole-1-acetamide, 5-methyl-2-nitro- as it interacts with biological targets or catalysts.

These advanced methods will transition the study of this compound from a static structural analysis to a dynamic, mechanistic understanding. spectroscopyonline.com

Synergistic Computational-Experimental Approaches in Chemical Discovery

The convergence of computational chemistry and experimental techniques represents a powerful strategy for accelerating chemical research. jddhs.comfrontiersin.org For Imidazole-1-acetamide, 5-methyl-2-nitro-, this synergy allows for a rational design and discovery workflow, moving beyond trial-and-error experimentation.

Recent studies on related 2-nitroimidazole derivatives have demonstrated the power of this approach. mdpi.comnih.gov Density Functional Theory (DFT) calculations are employed to predict molecular properties such as geometric parameters, vibrational frequencies (IR and Raman), and NMR chemical shifts. mdpi.comresearchgate.net These theoretical predictions can then be meticulously compared with experimental data to validate the computational models. Once validated, these models can be used to predict the properties of novel, yet-to-be-synthesized derivatives, guiding experimental efforts toward candidates with desired characteristics. This integrated workflow significantly reduces the time and resources required for discovery. jddhs.com

For example, time-dependent DFT (TD-DFT) computations can predict the electronic transitions and thus the UV-Vis absorption spectra of molecules like Imidazole-1-acetamide, 5-methyl-2-nitro- in different solvent environments, offering insights into its photophysical behavior. mdpi.comresearchgate.net

Table 2: Example of a Computational-Experimental Workflow

| Step | Computational Task (In Silico) | Experimental Task (In Vitro/In Situ) | Outcome |

| 1. Structure Prediction | Calculate lowest energy conformers using DFT. | Synthesize the target compound. | Initial structural hypothesis. |

| 2. Spectroscopic Prediction | Compute IR, Raman, and NMR spectra for the predicted structure. | Acquire experimental IR, Raman, and NMR spectra. | Validation of the computed structure. |

| 3. Property Prediction | Model electronic properties (e.g., redox potential, electron affinity). | Measure properties using techniques like cyclic voltammetry. | Understanding of electronic behavior and reactivity. |

| 4. Derivative Design | Virtually screen a library of designed analogs for desired properties. | Synthesize only the most promising candidates identified computationally. | Efficient discovery of new leads. |

Theoretical Exploration of Novel Reactivity and Electronic Phenomena

The functionality of Imidazole-1-acetamide, 5-methyl-2-nitro- is fundamentally governed by its electronic structure, particularly the electron-withdrawing nitro group attached to the imidazole (B134444) ring. frontiersin.org Theoretical chemistry provides the tools to explore this electronic landscape in profound detail.

A key area of future research is the detailed quantum chemical investigation of the electron attachment process. researchgate.net The formation of a radical anion upon accepting an electron is the critical initiating step for the compound's bioreductive activation. nih.gov Theoretical calculations can map out the potential energy surface for this process, identify the structural changes that occur upon reduction, and predict the subsequent fragmentation pathways. frontiersin.orgresearchgate.net